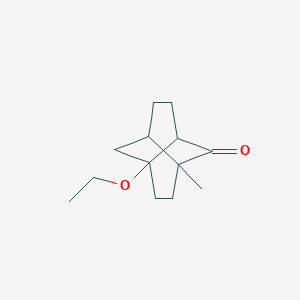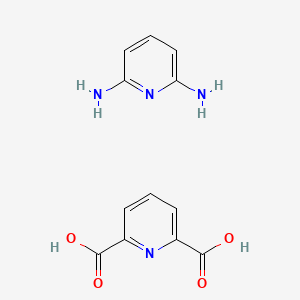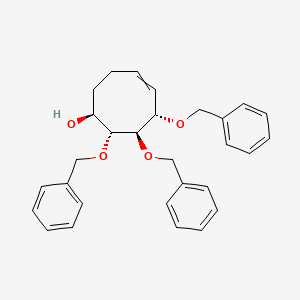![molecular formula C22H19NO4 B14243046 3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid CAS No. 405924-18-7](/img/structure/B14243046.png)
3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid is a complex organic compound that features a biphenyl moiety, an acetamido group, and a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the biphenyl structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological processes. The biphenyl moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid: Similar structure but with a different substitution pattern.
3-{2-[(4’-Ethyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the biphenyl moiety can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
405924-18-7 |
|---|---|
Formule moléculaire |
C22H19NO4 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H19NO4/c1-15-5-7-16(8-6-15)17-9-11-20(12-10-17)27-14-21(24)23-19-4-2-3-18(13-19)22(25)26/h2-13H,14H2,1H3,(H,23,24)(H,25,26) |
Clé InChI |
AOWLRVRJTQSOOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)






![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)

![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)

